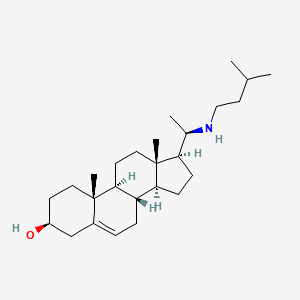
22-NHC (inactive isomer)
Overview
Description
“22-NHC (inactive isomer)” is an inactive control compound for the hedgehog signaling inhibitor 22-NHC . It is a white solid and is used for research purposes only .
Molecular Structure Analysis
The molecular formula of “22-NHC (inactive isomer)” is C26H45NO . The molecular weight is 387.6 g/mol . The InChiKey is PCLDERUMTJBTMY-XSLNCIIRSA-N .
Physical And Chemical Properties Analysis
“22-NHC (inactive isomer)” is a white solid . It is soluble in DMSO . .
Scientific Research Applications
N-Heterocyclic Carbenes in Chemistry
N-Heterocyclic carbenes (NHCs), including the 22-NHC inactive isomer, play a critical role in the study of isomerism, which is fundamental to chemistry. They are used in examining molecules with identical compositions but varying connectivity or spatial arrangements. For example, the reaction of phosphanyl ketenes with NHCs leads to phosphaheteroallenes, showcasing a fundamental isomerization process (Li et al., 2016).
Applications in Polymer Synthesis
NHCs are also instrumental in polymer chemistry. They serve as versatile ligands for transition metals and powerful organic catalysts. NHCs have been utilized in metal-free polymer synthesis, activating key functional groups such as aldehydes, esters, and alcohols. This has led to the creation of various metal-free polymers, including aliphatic polyesters, polyethers, and polysiloxanes (Fèvre et al., 2013).
Understanding the M(NHC) Bond
The unique features of the M(NHC) bond have been a subject of extensive research. This involves understanding the electronic properties of NHCs, their reactivity, and their application in advanced computational techniques (Jacobsen et al., 2009).
Catalytic Applications
NHCs, including 22-NHC isomers, have found applications in catalysis. For instance, they have been used in olefin addition polymerization, demonstrating the influence of different halogen co-ligands on catalytic activities (Zhang et al., 2013).
Hydroisomerization Catalysts
In the field of hydroisomerization, NHCs have been applied to the development of catalysts like Pt/ZSM-22, which have shown effectiveness in the hydroisomerization of long-chain n-alkanes to mono-branched isomers (Chi et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the 22-NHC (inactive isomer) is the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis. The inactive isomer of 22-NHC is used as a control compound for the active Hedgehog signaling inhibitor, 22-NHC .
Mode of Action
It is used as a control in research to differentiate the effects of the active compound from other factors in the experimental setup .
Biochemical Pathways
The active form of 22-nhc affects the hedgehog signaling pathway, which has downstream effects on cell growth, differentiation, and tissue patterning .
Result of Action
Its primary use is to serve as a baseline in research studies .
Action Environment
The action environment of 22-NHC (inactive isomer) can influence its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can affect its behavior .
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDERUMTJBTMY-XSLNCIIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



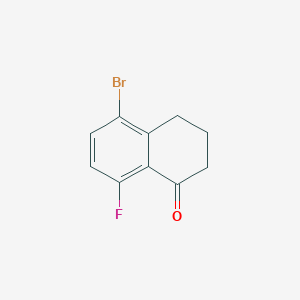


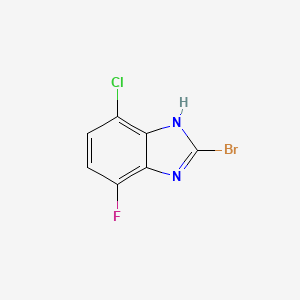
![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)
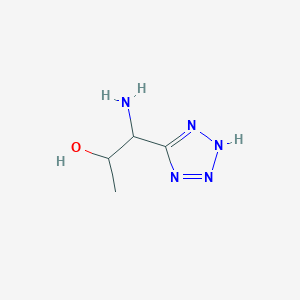
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)

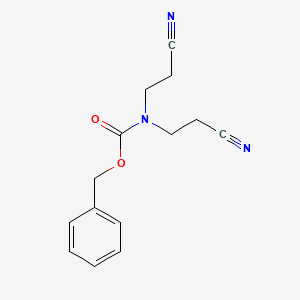


![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)